molecular formula C6H14ClNO B1439870 Azepan-4-ol hydrochloride CAS No. 1159823-34-3

Azepan-4-ol hydrochloride

Cat. No.: B1439870
CAS No.: 1159823-34-3
M. Wt: 151.63 g/mol
InChI Key: UQYAGKOXTPXDMW-UHFFFAOYSA-N
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Description

Azepan-4-ol hydrochloride is a chemical compound with the molecular formula C6H14ClNO. It is a derivative of azepane, a seven-membered heterocyclic compound containing one nitrogen atom. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azepan-4-ol hydrochloride typically involves the reduction of azepanone using a suitable reducing agent, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reduction process .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as catalytic hydrogenation of azepanone in the presence of a palladium or platinum catalyst. The resulting azepan-4-ol is then treated with hydrochloric acid to obtain the hydrochloride salt. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Azepan-4-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Azepan-4-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Azepan-4-ol

Properties

IUPAC Name

azepan-4-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c8-6-2-1-4-7-5-3-6;/h6-8H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQYAGKOXTPXDMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCNC1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70694879
Record name Azepan-4-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159823-34-3
Record name Azepan-4-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 4-hydroxyazepane-1-carboxylate (1.00 g, 4.65 mmol) in ethyl acetate (23 ml) was added 4N hydrogen chloride in ethyl acetate (23 ml, 92.0 mmol). The mixture was stirred at room temperature for 5 hours. The mixture was concentrated in vacuo to afford azepan-4-ol hydrochloride as a pale yellow oil (710 mg, 4.65 mmol, >99%). This compound was used for the next reaction without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
23 mL
Type
solvent
Reaction Step One
Quantity
23 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azepan-4-ol hydrochloride
Reactant of Route 2
Azepan-4-ol hydrochloride
Reactant of Route 3
Azepan-4-ol hydrochloride
Reactant of Route 4
Azepan-4-ol hydrochloride
Reactant of Route 5
Azepan-4-ol hydrochloride
Reactant of Route 6
Azepan-4-ol hydrochloride

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